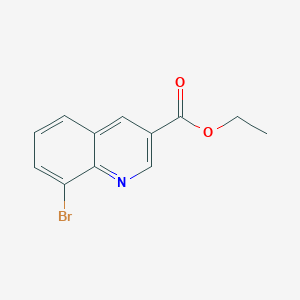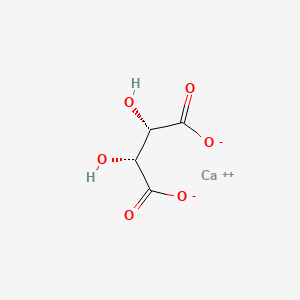
6-Hydroxy-N-methyl-1-naphthamide
Übersicht
Beschreibung
6-Hydroxy-N-methyl-1-naphthamide is a compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It is a solid substance that is stored in a refrigerator .
Synthesis Analysis
The synthesis of 6-Hydroxy-N-methyl-1-naphthamide involves a mixture of this product with Pd/C and HCONH4 in EtOH . The mixture is refluxed for an hour, evaporated, and then mixed with water . The solid is filtered and washed with water twice and cold MeOH .Molecular Structure Analysis
The InChI code for 6-Hydroxy-N-methyl-1-naphthamide is 1S/C12H11NO2/c1-13-12(15)11-4-2-3-8-7-9(14)5-6-10(8)11/h2-7,14H,1H3,(H,13,15) . The InChI key is NCTCADPFOMVLRZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Hydroxy-N-methyl-1-naphthamide is a solid substance . It has a molecular weight of 201.22 and is slightly soluble (1.7 g/L at 25 ºC) . The density of the compound is 1.239±0.06 g/cm3 at 20 ºC 760 Torr .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Imaging
One application involves the use of naphthalene derivatives for imaging in Alzheimer's disease. Compounds like 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) have been used in positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique aids in the diagnostic assessment of patients and the monitoring of treatment responses (Shoghi-Jadid et al., 2002).
Histochemical Techniques
Naphthalene derivatives have also been used in histochemical techniques for demonstrating tissue oxidase activity. These compounds serve as reagents for identifying specific enzyme activities within tissues, contributing to a deeper understanding of cellular processes and the diagnosis of diseases (Burstone, 1959).
Environmental Science
In environmental science, naphthalene derivatives are studied for their behavior under aerobic conditions, such as the autoxidation reactions of mono- and disulfonated naphthalene derivatives. These studies are crucial for understanding the environmental fate and transformation of azo dyes and related compounds (Kudlich et al., 1999).
Pharmaceutical Applications
Naphthalene derivatives like Naproxen and its esters have been extensively studied for their pharmacological applications, including their role as nonsteroidal anti-inflammatory drugs (NSAIDs). Research on the enantioselective hydrolysis of Naproxen methyl ester, for example, has implications for the production of more effective and less harmful pharmaceuticals (Xin et al., 2005).
Chemistry and Pharmacology
Further research on naphthoquinones, a class of compounds derived from naphthalene, has unveiled a range of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This opens avenues for the development of novel therapeutic agents (Mbaveng & Kuete, 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
6-hydroxy-N-methylnaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-12(15)11-4-2-3-8-7-9(14)5-6-10(8)11/h2-7,14H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTCADPFOMVLRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628774 | |
| Record name | 6-Hydroxy-N-methylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-N-methyl-1-naphthamide | |
CAS RN |
847802-91-9 | |
| Record name | 6-Hydroxy-N-methylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1592495.png)



![Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate](/img/structure/B1592504.png)



